molecular formula C12H14O3 B079711 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 15001-27-1

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Cat. No. B079711
CAS RN: 15001-27-1
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-SNAWJCMRSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a chemical compound synthesized from veratraldehyde and acetone via aldol condensation. This process yields a brown solid product at room temperature under basic conditions, with a melting point of 64-65°C and a yield of 73.7%. Veratraldehyde is produced from the alkylation of vanillin using dimethyl sulfate. The structural analysis of this compound has been carried out using Fourier-transform infrared spectroscopy (FTIR), hydrogen-1 nuclear magnetic resonance (H^1 NMR), and gas chromatography-mass spectrometry (GC-MS) (Pranowo, Suputa, & Wahyuningsih, 2010).

Synthesis Analysis

The synthesis involves a room-temperature aldol condensation of veratraldehyde and acetone, resulting in a brown solid product. This method demonstrates the compound's accessibility through relatively simple chemical reactions, showcasing the efficiency of aldol condensation in synthesizing complex organic compounds.

Molecular Structure Analysis

Structural analysis through FTIR, H^1 NMR, and GC-MS confirms the successful synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. These techniques provide insights into the compound's molecular vibrations, hydrogen atom environment, and molecular mass, respectively, offering a comprehensive understanding of its structure.

Chemical Reactions and Properties

Although this compound was tested as a potential fruit flies attractant, it showed inactivity in this role. This outcome highlights the importance of understanding the chemical properties and reactivity of synthesized compounds for specific applications.

Physical Properties Analysis

The physical properties, such as the melting point (64-65°C) and yield (73.7%), indicate the compound's stability and purity. These parameters are crucial for assessing the quality and practicality of the synthesized compound for further applications.

Chemical Properties Analysis

The compound's chemical properties, inferred from its synthesis process and structural analysis, suggest it possesses distinct chemical reactivity patterns typical of butenones and methoxyphenyl compounds. Understanding these properties is essential for exploring its potential in various chemical reactions and applications.

Scientific Research Applications

  • Application in Organic Chemistry

    • Summary of the Application : The compound 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, a derivative of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, was synthesized .
    • Methods of Application : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .
    • Results or Outcomes : Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Application in Medicinal Chemistry

    • Summary of the Application : A compound, (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, was synthesized and its activity was evaluated in terms of its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
    • Methods of Application : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
    • Results or Outcomes : Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
  • Application in Neuropharmacology

    • Summary of the Application : 3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
    • Methods of Application : DMPEA is synthesized in a multi-step sequence starting from vanillin .
    • Results or Outcomes : DMPEA has some activity as a monoamine oxidase inhibitor .
  • Application in Pharmaceutical Chemistry

    • Summary of the Application : The compound n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (abbreviated as n-butyl THPM) was synthesized and its crystals were grown .
    • Methods of Application : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
    • Results or Outcomes : The crystals remained stable up to 150 °C and then started decomposing. The DSC suggested both endothermic and exothermic reactions .
  • Application in Medicinal Chemistry

    • Summary of the Application : 3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
    • Methods of Application : The compound was synthesized via a specific chemical reaction .
    • Results or Outcomes : The synthesized compound was used in the preparation of modified diterpene nimbidiol .
  • Application in Neuropharmacology

    • Summary of the Application : 3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
    • Methods of Application : DMPEA is synthesized in a multi-step sequence starting from vanillin .
    • Results or Outcomes : DMPEA has some activity as a monoamine oxidase inhibitor .
  • Application in Pharmaceutical Chemistry

    • Summary of the Application : The compound n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (abbreviated as n-butyl THPM) was synthesized and its crystals were grown .
    • Methods of Application : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
    • Results or Outcomes : The crystals remained stable up to 150 °C and then started decomposing. The DSC suggested both endothermic and exothermic reactions .
  • Application in Medicinal Chemistry

    • Summary of the Application : 3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
    • Methods of Application : The compound was synthesized via a specific chemical reaction .
    • Results or Outcomes : The synthesized compound was used in the preparation of modified diterpene nimbidiol .

properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

CAS RN

60234-90-4, 15001-27-1
Record name Veratralacetone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15001-27-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526
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Record name VERATRALACETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BRS Paula, D Zampieri, JAR Rodrigues… - … Synthesis & Catalysis, 2016 - Wiley Online Library
(Z)‐3‐Acetoxymethyl‐4‐R‐3‐buten‐2‐ones (R=aryl, alkyl) and (Z)‐3‐methyl‐4‐R‐3‐buten‐2‐ones (R=aryl) were synthesized and submitted to reduction by the yeast Saccharomyces …
Number of citations: 15 onlinelibrary.wiley.com
JK Spiker, DL Crawford, EC Thiel - Applied microbiology and …, 1992 - Springer
Numerous single-ring, aromatic, phenolic and non-phenolic compounds were tested as substrates of Streptomyces viridosporus T7A extracellular lignin peroxidase. Oxidations were …
Number of citations: 90 link.springer.com
RA Pilli, LC Dias, AO Maldaner - The Journal of Organic …, 1995 - ACS Publications
IV-acyliminium ion 10 generatedfrom N-carbo-tertbutoxy-2-ethoxypiperidine (9). 10-11 The propensity of si-lyloxy diene 2a to regenerate the corresponding unsaturated ketone during …
Number of citations: 122 pubs.acs.org
M IT, T IWATA, K TSUKIDA - jlc.jst.go.jp
In the previous papers,” we reported the first synthesis and characterization of retinoidal 4-ylidenebutenolides as an extension of synthetic work aimed at developing new antitumor …
Number of citations: 0 jlc.jst.go.jp
IV Nechepurenko, EE Shul'ts, GA Tolstikov - Russian journal of organic …, 2003 - Springer
The Diels-Alder reaction of new 1-(3,4-dimethoxyphenyl)- or 1-(2,4-dimethoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes with 2,5- and 2,6-dibromo-, and 2-bromo-6-methyl-1,4-…
Number of citations: 8 link.springer.com
V Bethi, RA Fernandes - The Journal of Organic Chemistry, 2016 - ACS Publications
A new method for one-pot synthesis of β-substituted and β,β-disubstituted α,β-unsaturated methyl ketones from homoallyl alcohols by sequential PdCl 2 /CrO 3 -promoted Wacker …
Number of citations: 18 pubs.acs.org
DC Crosby, X Lei, CG Gibbs… - Journal of medicinal …, 2010 - ACS Publications
Fourteen analogues of the anti-HIV-1 integrase (IN) inhibitor l-chicoric acid (L-CA) were prepared. Their IC 50 values for 3′-end processing and strand transfer against recombinant HIV…
Number of citations: 69 pubs.acs.org
M ITO, T IWATA, K TSUKIDA - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
Conjugated γ-hydroxybutenolides (6a-h, 10, and 11) were synthesized in three steps starting from varios aldehydes (3a-h and 7), and their spectral characteristics were compared with …
Number of citations: 7 www.jstage.jst.go.jp
J Torres, M Escolano, G Alzuet-Piña… - Organic & …, 2021 - pubs.rsc.org
A new methodology to access the quinolizidine skeleton in an asymmetric fashion was devised. It involves two consecutive intramolecular aza-Michael reactions of sulfinyl amines …
Number of citations: 1 pubs.rsc.org

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